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Compound of Interest

Compound Name: 2-Aminocarbazole

Cat. No.: B1619228 Get Quote

Introduction

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science,

recognized for their diverse biological activities and unique photophysical properties. Among

them, 2-aminocarbazole serves as a critical building block for the synthesis of more complex,

functionalized molecules. Its structure, featuring a reactive amino group on the tricyclic

carbazole framework, allows for a wide array of chemical transformations. This guide provides

an in-depth review of the principal synthetic routes to 2-aminocarbazole and explores its

subsequent chemical reactions, offering detailed protocols and comparative data for

researchers in drug development and materials science.

I. Synthesis of 2-Aminocarbazole
The synthesis of 2-aminocarbazole can be achieved through several strategic pathways,

including classical nitration-reduction sequences and modern transition-metal-catalyzed cross-

coupling reactions.

Key Synthetic Strategies
Nitration and Reduction of Carbazole Derivatives: A common and effective method involves

the Friedel-Crafts type nitration of a protected carbazole, such as 9-acetylcarbazole, which

directs nitration to the 2-position. The resulting 2-nitrocarbazole is then reduced to afford 2-
aminocarbazole. Catalytic hydrogenation or reduction with hydrazine hydrate are typical

methods for this final step.[1]
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Graebe-Ullmann Synthesis: This classical name reaction provides a route to carbazoles

through the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which

are formed by the diazotization of 2-aminodiphenylamines.[2][3] This method can yield

carbazole in nearly quantitative amounts.[3]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful

tool for forming C-N bonds.[4][5] It can be applied to the synthesis of carbazole precursors

by coupling an appropriately substituted aryl halide and an amine, followed by an

intramolecular cyclization step.[6][7]

Ullmann Condensation: A copper-catalyzed reaction that can be used to form the carbazole

ring system.[8][9] While traditional Ullmann reactions require harsh conditions, modern

protocols with specialized ligands have improved the scope and mildness of this

transformation.[9][10]

Caption: Major synthetic pathways to 2-aminocarbazole.

Quantitative Data for Synthesis
Method

Starting
Material

Key
Reagents

Conditions Yield (%) Reference

Nitration-

Reduction

9-

Acetylcarbaz

ole

1. AlCl₃,

AgNO₃,

CH₂Cl₂ 2.

10% Pd/C,

H₂NNH₂·H₂O

1. Room

Temp, 2h 2.

Reflux, 2h

57 (Nitration)

84

(Reduction)

[1]

Graebe-

Ullmann

o-

Aminodiphen

ylamine

1. NaNO₂, H⁺

2. Heat
2. High Temp. Quantitative [3]

Buchwald-

Hartwig

Aryl

Halides/Amin

es

Pd Catalyst,

Ligand, Base

Varies (e.g.,

80-110 °C)

Generally

High
[4][7]

Ullmann

Condensation

Aryl

Halides/Amin

es

Cu Catalyst,

Ligand, Base

High Temp.

(>200 °C)

Moderate to

High
[8][9]
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Detailed Experimental Protocol: Improved Synthesis of
2-Aminocarbazole[1]
Step 1: 2-Nitrocarbazole from 9-Acetylcarbazole

A mixture of 9-acetylcarbazole (20.0 g, 0.1 mole), aluminum chloride (80.0 g, 0.6 mole), and

silver nitrate (34.0 g, 0.2 mole) in 600 ml of methylene chloride is prepared in a round-bottom

flask.

The mixture is stirred for 2 hours at room temperature.

The resulting dark brown solution is diluted with an additional 500 ml of methylene chloride.

The solution is then poured onto ice containing 250 ml of concentrated hydrochloric acid.

The organic layer is separated, dried over an appropriate drying agent (e.g., MgSO₄), and

the solvent is evaporated to dryness under reduced pressure.

The crude product is purified via column chromatography or preparative thin-layer

chromatography to isolate 2-nitrocarbazole. (Yield: 57%).

Step 2: 2-Aminocarbazole from 2-Nitrocarbazole

To a solution of 2-nitrocarbazole (2.12 g, 0.01 mole) in 50 ml of ethanol, 0.5 g of 10%

Palladium on carbon (Pd/C) is added.

100% hydrazine hydrate (5.0 ml) is added dropwise to the mixture.

The reaction mixture is refluxed for 2 hours.

After cooling, the catalyst is removed by filtration through a pad of Celite.

The crude product is precipitated by the addition of water to the filtrate.

The precipitate is collected, and recrystallization from toluene affords 1.53 g (84%) of 2-
aminocarbazole as colorless prisms.
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Physical Properties: mp 239-241°C (sealed capillary). IR (KBr): 3400, 3320, 1620, 1320

cm⁻¹.[1]

II. Reactions of 2-Aminocarbazole
The presence of both a secondary amine within the carbazole ring (N9) and a primary aromatic

amine at the C2 position makes 2-aminocarbazole a versatile substrate for further

functionalization.

Key Reaction Types
N-Functionalization: The nitrogen atoms can be targeted for various modifications. The N9

position is readily alkylated or acylated. The C2-amino group can undergo similar reactions,

such as condensation with aldehydes or ketones to form Schiff bases, or acylation to form

amides.[11][12][13]

Cyclization Reactions: 2-Aminocarbazole is an excellent precursor for building fused

heterocyclic systems. For example, reaction with β-ketoesters like ethyl-3-oxobutanoate can

lead to condensation products that, upon heating, cyclize to form pyrido[2,3-c]carbazol-1-

ones.[12][13] These structures are of interest for their potential biological activities.

Electrophilic Aromatic Substitution: The carbazole ring is electron-rich and susceptible to

electrophilic attack. The amino group at C2 is a strong activating group, directing

electrophiles primarily to the C1 and C3 positions. Reactions such as halogenation, nitration,

and Friedel-Crafts alkylation/acylation can be performed, although reaction conditions must

be controlled to avoid side reactions on the amino group.[14][15]

Caption: Key reaction pathways starting from 2-aminocarbazole.

Representative Reactions and Products
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Reaction Type Reagents Product Type Conditions Reference

Condensation

Ethyl-3-

oxobutanoate,

HCl (cat.)

Ethyl-3-[(9-alkyl-

9H-carbazol-3-

yl)amino]but-2-

enoate

Reflux in

Benzene
[12][13]

Intramolecular

Cyclization

Ethyl-3-[...]but-2-

enoate

4,7-dihydro-

pyrido[2,3-

c]carbazol-1-one

Mineral oil, 240-

250 °C
[12][13]

Acylation
Ethyl-3-

oxobutanoate

N-(9-ethyl-9H-

carbazol-3-yl)-3-

oxobutanamide

Reflux in Toluene [12][13]

Detailed Experimental Protocol: Synthesis of Pyrido[2,3-
c]carbazol-1-one[14]
Step 1: Ethyl-3-[(9-methyl-9H-carbazol-3-yl)amino]but-2-enoate

A mixture of 3-amino-9-methylcarbazole (7.85 g, 0.04 mol), benzene (100 mL), ethyl-3-

oxobutanoate (7.6 mL, 0.06 mol), and hydrochloric acid (0.5 mL) is placed in a flask

equipped with a Dean-Stark apparatus.

The mixture is refluxed for 5 hours with azeotropic removal of water.

After cooling, the benzene is evaporated under reduced pressure.

The residue is poured into hexane (100 mL) and kept in a cold environment to induce

crystallization.

The resulting precipitate is filtered, washed with hexane, and recrystallized from hexane to

yield the pure condensation product.

Step 2: 3,7-Dimethyl-4,7-dihydro-1H-pyrido[2,3-c]carbazol-1-one

A mixture of the product from Step 1 (2 g, 0.006 mol) and mineral oil (15 mL) is heated to

240-250 °C for 20 minutes.
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The reaction is then cooled to room temperature and diluted with hexane.

The precipitated product is collected by filtration, washed, and purified to yield the final

cyclized product (Yields: 46-69%).

Catalytic Cycle Illustration
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is

relevant for the synthesis of carbazole precursors. Its catalytic cycle provides a clear example

of an experimental workflow driven by a transition metal catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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